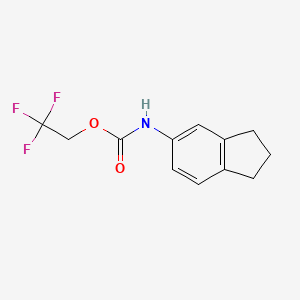
2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate
説明
“2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 g/mol .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Synthesis and Chemical Properties
- Difluorinated Polyols Synthesis : Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a related compound, has been used in syntheses of difluorinated polyols. This involves dehydrofluorination–metallation followed by addition to aldehydes, resulting in allylic alcohols. Further reactions lead to difluorinated polyols upon deprotection (Balnaves, Percy, & Palmer, 1999).
Chiral Discrimination and Chromatography
- Chiral Discrimination in Liquid Chromatography : Cellulose tris(5-fluoro-2-methylphenylcarbamate), a related carbamate, has been employed as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantioseparation of certain compounds (Yashima, Yamamoto, & Okamoto, 1996).
- Enhanced Chiral Recognition Abilities : Various phenylcarbamates of cellulose and amylose, including fluoro-substituted variants, have shown excellent chiral recognition abilities in HPLC, offering insights into the effects of different substituents on chiral discrimination (Chankvetadze et al., 1997).
Photoredox Catalysis in Organic Synthesis
- Catalytic Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups, similar to those in 2,2,2-trifluoroethyl carbamates, are crucial in pharmaceuticals and agrochemicals. Photoredox catalysis has been a key tool in such fluoromethylation processes, offering new pathways in organic synthesis (Koike & Akita, 2016).
Catalysis and Chemical Transformations
- Lewis Acid Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a related trifluoromethyl compound, has been used as a highly effective Lewis acid catalyst in organic reactions like acylation of alcohols (Ishihara et al., 1996).
Molecular Structure and Antibacterial Activity
- Structural and Antibacterial Studies : Research on a structurally related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, revealed its crystal structure and potential antibacterial activity, highlighting the diverse applications of trifluoromethyl carbamates (Obafemi et al., 2013).
Enantioseparation in Chromatography
- Fast Enantioseparation in HPLC : A study demonstrated the baseline enantioseparation of a compound using cellulose tris(3,5-dimethylphenylcarbamate), related to the 2,2,2-trifluoroethyl carbamate, on a monolithic silica support in HPLC, achieving rapid separation times (Chankvetadze, Yamamoto, & Okamoto, 2003).
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCGWDLXNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



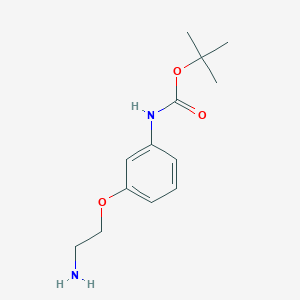
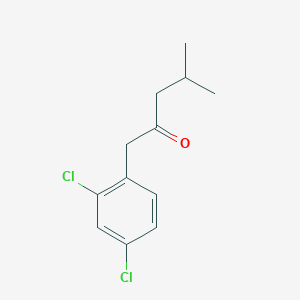
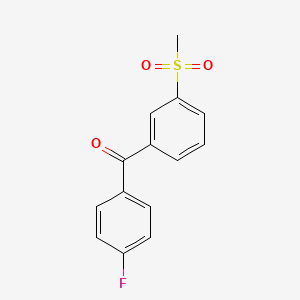
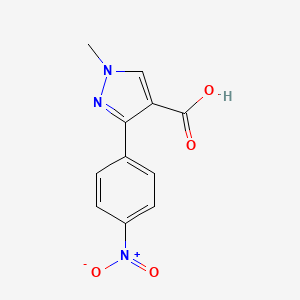
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
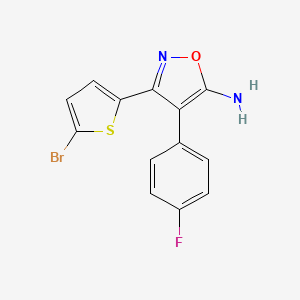
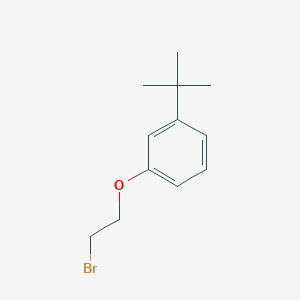
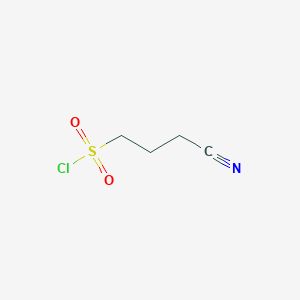
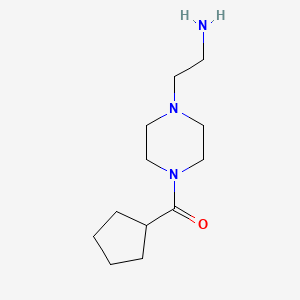
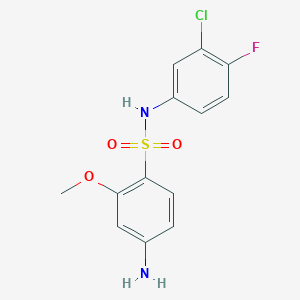
![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)